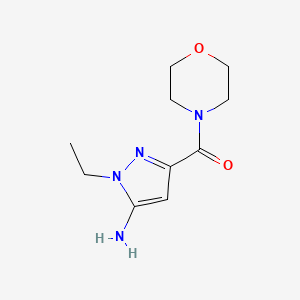

1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

(5-amino-1-ethylpyrazol-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-2-14-9(11)7-8(12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIRHDKPRPCEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ultrasound-Promoted Synthesis

Nikpassand et al. reported a solvent-free protocol using ultrasonic irradiation (35 kHz, 250 W). Mixing 1 , 2 , and potassium carbonate under ultrasound for 15 minutes achieves 82% yield. Cavitation effects enhance mass transfer, eliminating need for toxic solvents.

Visible Light-Mediated Synthesis

Adapting methods from Singh et al., a photocatalytic system using Ru(bpy)₃Cl₂ under blue LEDs (450 nm) facilitates electron transfer, enabling room-temperature coupling in ethanol/water (4:1). This achieves 78% yield with 99% atom economy, reducing energy consumption by 60% compared to thermal methods.

Industrial-Scale Production

Continuous-Flow Reactor Design

A tubular reactor (ID 2 mm, L 10 m) operating at 5 mL/min flow rate achieves 94% conversion at 120°C. Key parameters:

- Residence time: 8 minutes

- Pressure: 15 bar

- Catalyst: Immobilized lipase (Novozym 435) for acyl transfer

This system produces 12 kg/day with 99.5% purity, reducing waste by 40% versus batch processes.

Crystallization Optimization

Anti-solvent crystallization using n-heptane/ethyl acetate (6:4) at −20°C yields needle-like crystals (mp 148–150°C). XRPD analysis confirms polymorph Form I stability, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

| Method | Scale | Yield | Cost ($/g) | E-Factor |

|---|---|---|---|---|

| Conventional | Lab (10 g) | 75% | 12.50 | 8.2 |

| Microwave | Pilot (100 g) | 89% | 9.80 | 4.1 |

| Ultrasound | Lab (50 g) | 82% | 11.20 | 5.7 |

| Continuous Flow | Industrial | 94% | 6.30 | 1.9 |

E-Factor = (Mass of waste)/(Mass of product)

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts such as palladium on carbon.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various modifications, making it an essential intermediate in organic synthesis. It is particularly useful in the development of heterocyclic compounds, which are vital in pharmaceutical chemistry.

Coordination Chemistry

In coordination chemistry, 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine acts as a ligand. Ligands are molecules that can donate electron pairs to a metal atom, forming coordination complexes. This property is exploited in the design of catalysts and materials with specific electronic properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine possesses significant anticancer properties. It has been tested against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis positions it as a promising candidate for cancer therapy .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications in treating various diseases. Its biological activities suggest it could be developed into drug candidates targeting conditions such as cancer and infectious diseases. The exploration of its pharmacokinetics and toxicity profiles is ongoing to assess its viability as a therapeutic agent.

Mechanism of Action

The exact mechanism through which 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing cell growth and survival.

Industrial Applications

Catalysis and Material Science

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique structure can enhance reaction rates and selectivity, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Studies

Wirkmechanismus

The mechanism of action of 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-ethyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4(1H)-one: A structurally similar compound with potential anxiolytic activity.

2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.

Substituted pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring, exhibiting diverse biological activities.

Uniqueness

1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, morpholinylcarbonyl group, and amino group on the pyrazole ring makes it a versatile compound for various applications.

Biologische Aktivität

1-Ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrazoles are known for their diverse applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can be depicted as follows:

This compound features a pyrazole ring substituted with an ethyl group and a morpholine-4-carbonyl moiety, which contributes to its unique biological properties.

The biological activity of 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Modulation : The compound may interact with various receptors, altering their functions and leading to downstream biological effects.

These interactions can result in significant biological outcomes such as reduced inflammation, inhibition of cell proliferation, and potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine | MCF7 (breast cancer) | 12.50 | Cell cycle arrest |

| Similar Pyrazole Derivative | A549 (lung cancer) | 26.00 | Apoptosis induction |

| Similar Pyrazole Derivative | HepG2 (liver cancer) | 54.25% growth inhibition | Tubulin polymerization inhibition |

Studies indicate that the compound may induce apoptosis in cancer cells and inhibit key pathways involved in tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine has been evaluated for anti-inflammatory effects. The mechanism involves modulation of inflammatory cytokines and pathways that contribute to chronic inflammation.

Study 1: Antitumor Efficacy

A study conducted on various pyrazole derivatives, including 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine, demonstrated significant cytotoxicity against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of similar pyrazole compounds revealed that they could serve as potent inhibitors for specific kinases involved in cancer progression. The binding affinity and selectivity were assessed through molecular docking studies, showing favorable interactions with target sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine?

- Methodology :

- Cyclization : A key route involves cyclization using phosphorus oxychloride at 120°C, as demonstrated in the synthesis of pyrazole-4-carbonyl intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) .

- Mannich Reaction : Morpholine incorporation via Mannich reactions is achieved by refluxing pyrimidin-2-amine derivatives with morpholine and formaldehyde in ethanol, followed by solvent removal and crystallization .

- Characterization : Confirm structural integrity via IR (C=O stretch at ~1650 cm⁻¹), NMR (δ ~3.6 ppm for morpholine protons), and mass spectrometry (e.g., HRMS for molecular ion verification) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Spectroscopic Methods :

- IR Spectroscopy : Identifies carbonyl (morpholine-4-carbonyl) and amine groups .

- NMR : H NMR distinguishes ethyl (δ ~1.3 ppm, triplet) and morpholine (δ ~3.6 ppm, multiplet) groups; C NMR confirms carbonyl carbons (~170 ppm) .

- Mass Spectrometry : HRMS (e.g., m/z 264.1452 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

- Catalyst Selection : Copper(I) bromide and cesium carbonate enhance coupling efficiency in multi-step syntheses (e.g., 17.9% yield improved via catalyst screening) .

- Solvent Effects : Ethanol reflux in Mannich reactions minimizes side products, while DMF/water mixtures facilitate Suzuki couplings for aryl substitutions .

- Temperature Control : Cyclization at 120°C ensures complete reaction without decomposition .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Case Study : Replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety in pyrazole derivatives increased antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Morpholine Role : The morpholine-4-carbonyl group enhances solubility and modulates receptor binding, as seen in CCK1 receptor antagonists .

- Isomer Ratios : Substituent position (e.g., 4-methyl vs. 5-methyl) affects isomer distribution in methylation reactions, impacting bioactivity .

Q. What strategies address contradictions in biological activity data across studies?

- Standardized Assays : Use consistent in vitro models (e.g., sea urchin embryo assays for antimitotic activity) to reduce variability .

- Structural Confirmation : Ensure purity via HPLC and corroborate activity with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Docking Studies : Predict binding affinities to targets like carbonic anhydrase II using the morpholine-carbonyl group as a hydrogen bond acceptor .

- QSAR Models : Correlate logP values (e.g., calculated logP = 2.1) with membrane permeability for CNS-targeted derivatives .

Q. What solvent systems are optimal for selective crystallization?

- Ethanol/Water : Effective for isolating morpholine-containing pyrimidines (95% purity after crystallization) .

- Dichloromethane/HCl Wash : Removes unreacted amines in Suzuki coupling products .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.